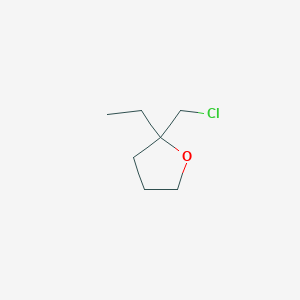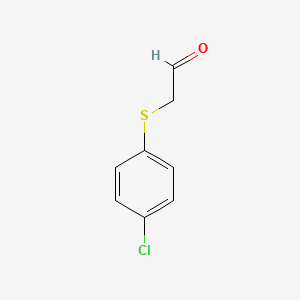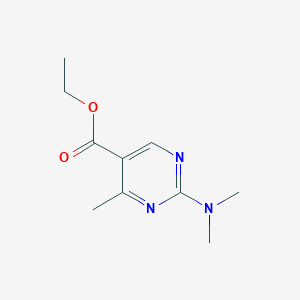
2-(Chloromethyl)-2-ethyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-2-ethyloxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom in the ring. The presence of a chloromethyl group and an ethyl group attached to the oxolane ring makes this compound unique and interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-ethyloxolane typically involves the chloromethylation of 2-ethyloxolane. One common method is the reaction of 2-ethyloxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-2-ethyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield 2-ethyloxolane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of oxolane carboxylic acids or aldehydes.
Reduction: Formation of 2-ethyloxolane.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-2-ethyloxolane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-2-ethyloxolane depends on its chemical reactivity. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The oxolane ring can also participate in various chemical interactions, contributing to the compound’s overall reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-2-methyloxolane: Similar structure but with a methyl group instead of an ethyl group.
2-(Chloromethyl)-2-propyloxolane: Similar structure but with a propyl group instead of an ethyl group.
2-(Chloromethyl)-2-butyloxolane: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
2-(Chloromethyl)-2-ethyloxolane is unique due to the specific combination of the chloromethyl and ethyl groups attached to the oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C7H13ClO |
|---|---|
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
2-(chloromethyl)-2-ethyloxolane |
InChI |
InChI=1S/C7H13ClO/c1-2-7(6-8)4-3-5-9-7/h2-6H2,1H3 |
InChI-Schlüssel |
VKONBTHBOHVIGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCO1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13189662.png)
![1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13189666.png)


![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
![(1Z)-N-Cyclopropyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13189682.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13189689.png)

amine](/img/structure/B13189698.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)
![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)

methanol](/img/structure/B13189738.png)
